N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14N4O |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14N4O/c21-16(11-5-7-17-8-6-11)18-12-3-4-13-14(9-12)20-15(19-13)10-1-2-10/h3-10H,1-2H2,(H,18,21)(H,19,20) |
InChI Key |
LJWCUWKKWWMZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Coupling with pyridine-4-carboxylic acid: This step involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole or pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-1H-pyrazol-5-yl)pyridine-4-carboxamide
- N-(2-cyclopropyl-1H-imidazol-5-yl)pyridine-4-carboxamide
Uniqueness
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide is unique due to its specific structural features, such as the benzimidazole ring fused to a pyridine ring and the presence of a cyclopropyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide is a compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N4O, with a molecular weight of 278.31 g/mol. The compound features a benzimidazole ring fused to a pyridine ring, along with a cyclopropyl group attached to the benzimidazole moiety. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O |
| Molecular Weight | 278.31 g/mol |
| IUPAC Name | N-(2-cyclopropyl-3H-benzimidazol-5-yl)pyridine-4-carboxamide |
| InChI Key | LJWCUWKKWWMZRU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator , affecting various biological pathways. The precise molecular targets and pathways can vary based on the context of use.
Antitumor Activity
Research has indicated that compounds within the benzimidazole class exhibit notable antitumor properties. For instance, studies have shown that certain derivatives demonstrate potent inhibitory effects against various cancer cell lines:
- IC50 Values : Some derivatives exhibit IC50 values in the nanomolar range against specific targets such as PLK4 and FGFR1, indicating strong potential for cancer treatment.
| Compound | Target | IC50 Value (nM) |
|---|---|---|
| Compound 81c | PLK4 | <10 |
| Compound 82a | Pim Kinases | 0.4 - 1.1 |
| Compound 105 | FGFR1 | 0.9 |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor in various biochemical pathways. For example, it has shown promise in inhibiting kinases involved in tumor proliferation and survival.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Tumor Growth Inhibition : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of colon cancer, showcasing its potential as a therapeutic agent.
- Mechanistic Studies : Additional research has focused on elucidating the mechanisms by which this compound exerts its biological effects, including detailed pharmacokinetic profiles and toxicity assessments.
Q & A
Q. What are the key synthetic routes for N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Preparation of the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions.
- Step 2 : Introduction of the cyclopropyl group at the 2-position of benzimidazole using cyclopropane carboxylic acid derivatives.
- Step 3 : Condensation of the functionalized benzimidazole with pyridine-4-carboxylic acid (or activated derivatives like acid chlorides) using coupling reagents (e.g., EDC/HOBt) . Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side products like over-alkylation or incomplete coupling .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- NMR spectroscopy : To confirm the connectivity of the benzimidazole, cyclopropyl, and pyridine moieties (e.g., H NMR for aromatic protons, C NMR for carbonyl groups).
- X-ray crystallography : For definitive confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding). SHELX programs are widely used for refinement .
- HPLC-MS : To verify purity and molecular weight .
Q. What solvents and conditions ensure compound stability during experiments?
The compound is stable in polar aprotic solvents (e.g., DMSO, DMF) at room temperature but degrades under strong acidic/basic conditions due to hydrolysis of the carboxamide bond. Storage at -20°C under inert atmosphere (N) is recommended .
Advanced Research Questions
Q. How can reaction yields be improved during synthesis?
- Optimized Catalysis : Use Pd-mediated cross-coupling for aryl-cyclopropyl bond formation to enhance regioselectivity.
- Solvent Screening : Test mixed solvents (e.g., THF:MeOH) to balance solubility and reaction kinetics.
- In-line Monitoring : Employ TLC or HPLC to track intermediates and adjust reaction times dynamically .
Q. How to resolve contradictions in analytical data (e.g., NMR vs. X-ray)?
Discrepancies between solution-state (NMR) and solid-state (X-ray) data may arise from conformational flexibility or crystal packing effects. Strategies include:
- Dynamic NMR to study rotational barriers of the carboxamide group.
- DFT Calculations to compare theoretical and experimental bond angles/energies .
Q. What computational methods predict this compound’s biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., kinases, GPCRs).
- 3D-QSAR : Build models using anti-inflammatory or kinase inhibition data from structural analogs to identify critical pharmacophores .
Q. How to design SAR studies for analogs?
- Core Modifications : Replace the cyclopropyl group with other strained rings (e.g., bicyclo[1.1.1]pentane) to assess steric effects.
- Functional Group Swapping : Substitute the pyridine-4-carboxamide with pyrimidine or triazole moieties to alter hydrogen-bonding capacity.
- Bioisosteres : Test sulfone or sulfonamide replacements for the carboxamide to improve metabolic stability .
Q. What strategies mitigate isomerism/tautomerism issues?
The benzimidazole NH group may tautomerize, complicating spectral analysis. Solutions include:
- Deuterium Exchange Experiments (H NMR) to identify labile protons.
- Low-Temperature NMR to "freeze" tautomeric states .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
